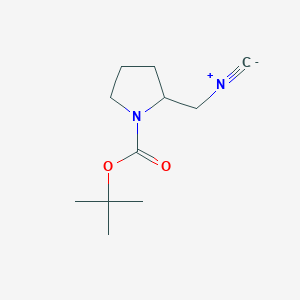
1-Methylnaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylnaphthalene-2-sulfonamide is an organosulfur compound with the molecular formula C11H11NO2S. It is a derivative of naphthalene, where a sulfonamide group is attached to the second position of the naphthalene ring, and a methyl group is attached to the nitrogen atom of the sulfonamide group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and polymer industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methylnaphthalene-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of naphthalene-2-thiol with methylamine in the presence of an oxidizing agent. The reaction typically occurs under mild conditions and does not require additional pre-functionalization or de-functionalization steps, making it an efficient and environmentally friendly process .
Industrial Production Methods
In industrial settings, the production of n-methylnaphthalene-2-sulfonamide often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-methylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Sulfonic acids or sulfonyl chlorides.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-methylnaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and as a vulcanization accelerator in the rubber industry
Mécanisme D'action
The mechanism of action of n-methylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamides are known to act as competitive antagonists of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria. This inhibition leads to the bacteriostatic effect of sulfonamides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamides: Compounds such as sulfamethoxazole and sulfadiazine share the sulfonamide functional group and exhibit similar biological activities.
Sulfonimidates: These compounds have a sulfur-nitrogen bond and are used in various applications, including as precursors for other organosulfur compounds.
Uniqueness
N-methylnaphthalene-2-sulfonamide is unique due to its specific structure, which includes a naphthalene ring and a methylated sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H11NO2S |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
1-methylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C11H11NO2S/c1-8-10-5-3-2-4-9(10)6-7-11(8)15(12,13)14/h2-7H,1H3,(H2,12,13,14) |
Clé InChI |
UUVIMXPOJOMKMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=CC=CC=C12)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


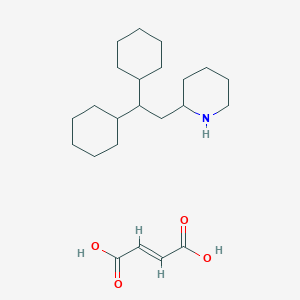
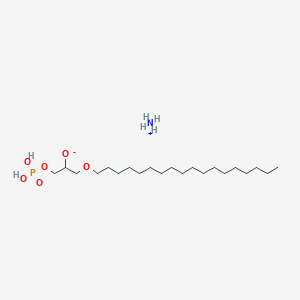
![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)
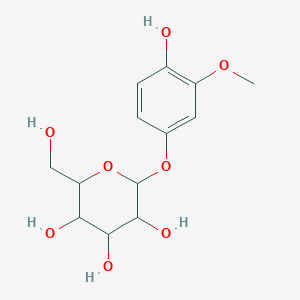
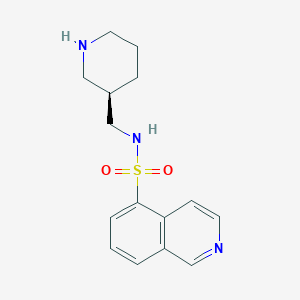
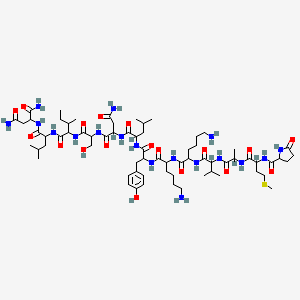
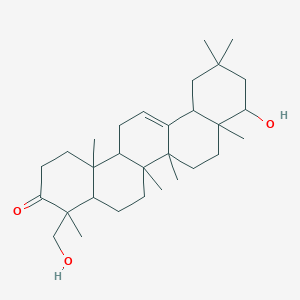
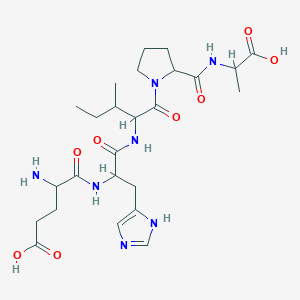
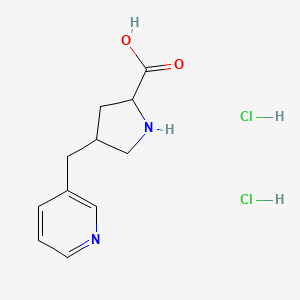
![N-[2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide](/img/structure/B12324537.png)
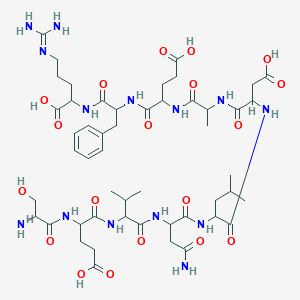

![2-acetamido-N-[1-[(6-amino-1-oxohexan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B12324544.png)
